molecular formula C20H20ClNO6S B15040362 dimethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B15040362
M. Wt: 437.9 g/mol
InChI Key: QNVGNIFIJFWFSZ-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a structurally complex molecule featuring a cyclopenta[b]thiophene core substituted with dicarboxylate ester groups, an acetamide linker, and a 4-chloro-2-methylphenoxy moiety. The thiophene ring and ester groups may influence solubility and metabolic stability, while the phenoxyacetyl side chain could contribute to target binding, analogous to phenoxy herbicides like 2,4-D . Structural elucidation of such compounds typically employs X-ray crystallography (e.g., SHELX ) and NMR spectroscopy .

Properties

Molecular Formula

C20H20ClNO6S

Molecular Weight

437.9 g/mol

IUPAC Name

dimethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

InChI

InChI=1S/C20H20ClNO6S/c1-10-8-11(21)4-6-13(10)28-9-15(23)22-18-17(20(25)27-3)16-12(19(24)26-2)5-7-14(16)29-18/h4,6,8,12H,5,7,9H2,1-3H3,(H,22,23)

InChI Key

QNVGNIFIJFWFSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[b]thiophene Core: This step involves the cyclization of a suitable precursor to form the cyclopenta[b]thiophene ring system.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a chloro-substituted phenol reacts with the cyclopenta[b]thiophene intermediate.

    Acetylation: The acetyl group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

    Amination: The amino group is introduced through an amination reaction, where an amine reacts with the acetylated intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Dimethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of dimethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Chlorinated Aromatic Rings: The 4-chloro-2-methylphenoxy group in the target compound mirrors the 2,4-dichlorophenyl substituents in etaconazole and propiconazole, which enhance bioactivity by increasing electrophilicity and resistance to oxidative degradation .
  • Ester vs. Dioxolane Groups : The dicarboxylate esters in the target compound could improve solubility compared to dioxolane-containing fungicides, which are more lipophilic .

Physicochemical and Spectroscopic Properties

Hypothetical NMR and LC/MS data (derived from methods in and ) suggest the following:

  • NMR Shifts: The 4-chloro-2-methylphenoxy group would produce distinct aromatic proton signals (δ 6.8–7.5 ppm) and methyl resonances (δ 2.3–2.6 ppm), similar to dichlorophenyl analogues .
  • LC/MS Profile : A molecular ion peak at m/z ~450–470 (assuming M+Na) would align with compounds of comparable size, such as cyclanilide (m/z 313) .

Bioactivity and Structure-Activity Relationships (SAR)

  • Herbicidal Activity: The phenoxyacetyl group may mimic auxin-like herbicides (e.g., 2,4-D), disrupting plant cell growth. Chlorine substituents likely enhance membrane permeability .
  • Metabolic Stability : The thiophene core and ester groups may reduce cytochrome P450-mediated degradation compared to triazole fungicides .

Research Findings and Methodological Insights

  • Structural Determination: X-ray crystallography using SHELX could resolve the cyclopenta[b]thiophene conformation, while ORTEP-III would visualize steric interactions of the phenoxyacetyl side chain.
  • NMR Analysis : Comparative NMR studies (as in ) would highlight electronic differences between the target compound and triazole analogues, particularly in aromatic and methyl regions.
  • LC/MS Prioritization: Marine actinomycete metabolite screening strategies could be adapted to identify biosynthetic analogues of the target compound.

Biological Activity

Dimethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a thiophene derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, interaction studies, and relevant research findings.

Chemical Structure and Properties

The compound possesses a complex structure characterized by:

  • Molecular Formula : C20_{20}H20_{20}ClN O6_6S
  • Molecular Weight : Approximately 425.89 g/mol

The unique features of this compound include a cyclopentathiophene core, an acetylamino group, and a chloromethylphenoxy moiety, which contribute to its diverse biological activities .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions may include the formation of amide and ester linkages, which are crucial for the compound's biological activity.

Biological Activities

This compound exhibits various biological activities:

  • Antitumor Activity : Research indicates that compounds similar to this structure show significant antitumor properties. For instance, in studies involving cancer cell lines such as HEPG2, the compound demonstrated cytotoxic effects comparable to traditional anticancer drugs like 5-fluorouracil (5-FU) and doxorubicin (DOX) with IC50_{50} values ranging from 3.92 to 9.38 µg/mL .
  • Enzymatic Activity : The compound's effect on liver enzymes was assessed in animal studies. Treatment with the compound resulted in non-significant or slightly elevated levels of AST and ALT compared to control groups, indicating a potentially lower hepatotoxicity profile compared to conventional chemotherapeutics .

Interaction Studies

Interaction studies focus on the binding affinity of this compound to various biological targets. These studies reveal its potential as an inhibitor for specific protein kinases involved in cancer progression.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activities of this compound relative to similar thiophene derivatives:

Compound Name Structure Highlights Unique Features
Dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateSimilar cyclopentathiophene core but different substituentsVariation in chlorine position alters biological activity
5-acetyl-2-methoxyphenyl methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylateContains an acetyl group on a methoxy-substituted phenylPotentially different pharmacological properties due to methoxy group

This table illustrates how variations in substituents can significantly influence the biological activity of thiophene derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of novel hybrids based on this compound structure. For example, a study reported that certain derivatives exhibited preferential binding to c-Kit PDGFR PTK over non-receptor tyrosine kinases like SRC, suggesting a targeted approach in antitumor therapy .

Moreover, ongoing research continues to explore the mechanisms underlying the compound's efficacy against various cancer types and its potential side effects compared to existing therapies.

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